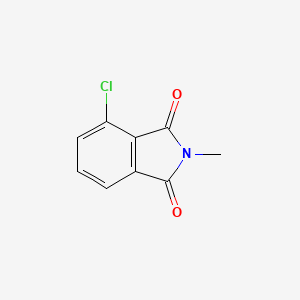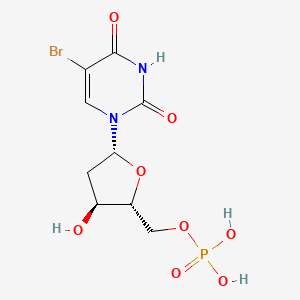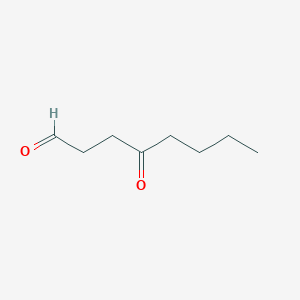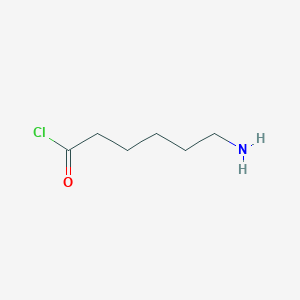
Ethyl 7-oxohept-2-enoate
Descripción general
Descripción
Ethyl 7-oxohept-2-enoate is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.20600 . It is used in various chemical reactions and has several applications in the field of organic chemistry .
Synthesis Analysis
Ethyl 7-oxohept-2-enoate can be synthesized through various methods. One such method involves the base-induced intramolecular aza-Michael reaction . Another method involves the organocatalytic double Michael reaction of 7-oxohept-2-enoates and nitrostyrene .Molecular Structure Analysis
The molecular structure of Ethyl 7-oxohept-2-enoate consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure can be further analyzed using techniques like NMR spectroscopy .Chemical Reactions Analysis
Ethyl 7-oxohept-2-enoate participates in various chemical reactions. For instance, it can undergo a spontaneous cyclization during acidic workup to provide ethyl 2-(1-phenylpiperidin-2-yl) acetate . It can also participate in an organocatalytic double Michael reaction with nitrostyrene .Aplicaciones Científicas De Investigación
1. Synthetic Applications in Organic Chemistry
Ethyl 7-oxohept-2-enoate is utilized in several synthetic pathways. Ramos, Nagem, and Taylor (2011) demonstrated its use in the spontaneous cyclization to form Ethyl 2-(1-phenylpiperidin-2-yl) acetate, highlighting its utility in creating complex molecular structures (Ramos, Nagem, & Taylor, 2011). Similarly, Hong et al. (2011) used it in organocatalytic domino double Michael reactions, efficiently synthesizing Cyclohexanes with four contiguous stereocenters (Hong et al., 2011).
2. Molecular Structure and Interaction Studies
Zhang et al. (2011) explored its crystal packing, revealing interesting N⋯π and O⋯π interactions, indicating its potential in understanding molecular interactions (Zhang, Wu, & Zhang, 2011). Macritchie et al. (1998) investigated its iodocyclisation, contributing to the knowledge of reaction mechanisms in organic chemistry (Macritchie, Peakman, Silcock, & Willis, 1998).
3. Catalysis and Enantioselective Reactions
Meng, Zhu, and Zhang (2008) studied its role in the highly enantioselective sequential hydrogenation, providing insights into asymmetric synthesis and catalysis (Meng, Zhu, & Zhang, 2008). The work by Classen et al. (2014) on enzyme cascades for the synthesis of chiral γ-Butyrolactones using ethyl 4-oxo-pent-2-enoates (a related compound) offers a glimpse into biocatalytic applications (Classen, Korpak, Schölzel, & Pietruszka, 2014).
4. Photochemical and Thermodynamic Studies
The work by Armesto, Gallego, and Horspool (1990) on the photochemical synthesis of potential pyrethroid components illustrates the importance of Ethyl 7-oxohept-2-enoate in photochemistry (Armesto, Gallego, & Horspool, 1990). Additionally, the study by Royo et al. (2015) on dipeptidyl enoates as potent rhodesain inhibitors indicates its significance in biochemistry and drug development (Royo et al., 2015).
5. Materials Science and Crystallography
Research by Johnson et al. (2006) on the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate showcases its role in material science (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 7-oxohept-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWFTLPHDUBEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411634 | |
| Record name | 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxohept-2-enoate | |
CAS RN |
67081-18-9 | |
| Record name | 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




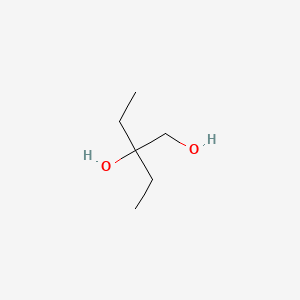
![2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3055734.png)





